molecular formula C21H27N5O2 B6445284 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640967-89-9

6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6445284
CAS No.: 2640967-89-9
M. Wt: 381.5 g/mol
InChI Key: VNHMSGZAQMVDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted at position 6 with a piperidin-1-yl group. This piperidine is further modified via a but-2-yn-1-yloxy linker to a 4-acetylpiperazine moiety . The acetyl group on the piperazine enhances metabolic stability by reducing oxidative dealkylation, while the rigid alkyne linker may enforce a specific conformation for target binding.

Properties

IUPAC Name

6-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-18(27)25-13-11-24(12-14-25)8-2-3-15-28-20-6-9-26(10-7-20)21-5-4-19(16-22)17-23-21/h4-5,17,20H,6-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHMSGZAQMVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C23H31N5OC_{23}H_{31}N_{5}O with a molecular weight of 393.5 g/mol. The structure features a pyridine ring substituted with a carbonitrile group, a piperidine moiety, and an acetylpiperazine derivative linked through an ether bond.

Biological Activity Overview

Research has indicated that compounds structurally similar to This compound exhibit various biological activities, particularly in anti-tubercular and neuroprotective domains.

Anti-Tubercular Activity

A study focusing on related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM. Compounds with similar structural features showed promising results, suggesting that modifications to the piperazine and pyridine components can enhance efficacy against tuberculosis .

Neuroprotective Properties

The compound's potential as a neuroprotective agent has been explored through its inhibition of monoamine oxidases (MAO-A and MAO-B). Inhibitory activity of related compounds on MAO-B was reported with IC50 values varying from 0.75 μM to over 100 μM, indicating that structural modifications can significantly influence activity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of specific functional groups plays a critical role in modulating biological activity:

Functional Group Effect on Activity
Acetyl groupEnhances lipophilicity and receptor binding affinity
Carbonitrile groupContributes to biological activity against Mycobacterium tuberculosis
Piperazine moietyEssential for interaction with target receptors

Case Studies

  • Anti-Tubercular Screening : In a series of synthesized derivatives, several compounds exhibited IC50 values below 5 μM, indicating strong potential for further development as anti-tubercular agents. The study emphasized the importance of optimizing the piperazine and pyridine components for increased potency .
  • Neuroprotection : Another investigation assessed the neuroprotective effects of structurally related compounds in cellular models. The results indicated that certain derivatives could effectively inhibit MAO-B, suggesting therapeutic potential in treating neurodegenerative diseases like Parkinson's .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Piperazine Substituent Linker Molecular Weight (g/mol) Key Features
Target Compound Pyridine-3-carbonitrile 4-Acetyl But-2-yn-1-yloxy-piperidine ~437* Enhanced metabolic stability due to acetyl group; rigid alkyne linker
6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile (8TS) Pyridine-3-carbonitrile 4-Acetyl None 234.27 Simpler structure lacking piperidine and linker; likely lower target specificity
BF23658 Cyclopenta[b]pyridine-3-carbonitrile 4-Methyl But-2-yn-1-yloxy-piperidine 393.52 Increased lipophilicity from fused cyclopentane ring; methyl group may reduce metabolic stability
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine-3-carbonitrile 4-Isopropyl But-2-yn-1-yloxy-piperidine 437.58 Bulky isopropyl group may hinder binding; pyrano ring enhances planarity
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile 3-Methylphenyl None 278.35 Aromatic substitution may improve receptor selectivity but increase off-target risks

*Molecular weight estimated based on analogous structures (e.g., ).

Functional Implications
  • Acetyl vs.
  • Linker Rigidity : The but-2-yn-1-yl linker enforces conformational restraint, which may improve binding affinity compared to flexible chains in other analogues .
  • Core Modifications: Cyclopenta or pyrano rings () increase lipophilicity, enhancing membrane permeability but possibly reducing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.